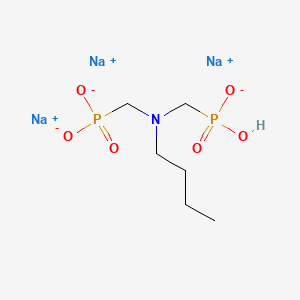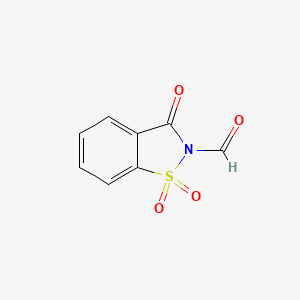
N-Formylsaccharin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylsaccharin is a derivative of saccharin, a well-known artificial sweetener. It is primarily used as a formylating agent in organic synthesis. The compound is known for its ability to introduce formyl groups into various substrates, making it a valuable reagent in the field of organic chemistry .
Mécanisme D'action
Target of Action
N-Formylsaccharin is primarily used as a formylating agent in the acylation of amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biological processes and are found in a wide range of compounds, including neurotransmitters, pharmaceuticals, and even in the building blocks of life - amino acids.
Mode of Action
This compound interacts with its target amines through a process known as acylation. This involves the transfer of an acyl group from the this compound to the amine, resulting in the formation of a formamide . This interaction is facilitated by a mechanochemical acylation procedure .
Biochemical Pathways
The acylation of amines by this compound affects various biochemical pathways. The introduction of a formyl group often confers biological or pharmacological properties, as they can create a more active drug or what could be termed as a pro-drug . This is because the attachment of a formyl group can alter the chemical properties of the amine, potentially enhancing its activity or enabling it to interact with new targets.
Pharmacokinetics
The use of this compound in a mechanochemical acylation procedure provides a valuable solvent-free alternative to existing processes . This suggests that the compound may have favorable bioavailability due to its ability to participate in reactions without the need for a solvent.
Result of Action
The result of this compound’s action is the formation of formamides . Formamides are a type of amide in which the acyl group is formyl. They are used as starting materials in various reactions, including the synthesis of isocyanides . The formation of formamides can be highly beneficial in multi-step procedures due to its rapid and user-friendly workup .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the mechanochemical acylation procedure is performed in a ball mill , suggesting that mechanical forces play a role in facilitating the reaction.
Analyse Biochimique
Biochemical Properties
N-Formylsaccharin is used in the acylation of amines, a synthetic route that has high versatility in organic chemistry and biochemical processes . It interacts with amines in a process called formylation . This interaction is crucial in the creation of formamides, compounds that often confer biological or pharmacological properties .
Cellular Effects
The cellular effects of this compound are primarily seen in its role as a formylating agent. By interacting with amines, it aids in the creation of formamides . These formamides can influence cell function by creating more active drugs or what could be termed as pro-drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the acylation of amines . This involves a binding interaction with amines, leading to the formation of formamides . This process can lead to changes in gene expression as these formamides often confer biological or pharmacological properties .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are seen in its role as a formylating agent. It provides a valuable solvent-free alternative to existing processes and is beneficial in multi-step procedures due to its rapid and user-friendly workup .
Metabolic Pathways
This compound is involved in the metabolic pathway of acylation of amines . This process involves the interaction of this compound with amines to form formamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Formylsaccharin can be synthesized through a mechanochemical acylation procedure. This involves milling aniline and this compound in a zirconium dioxide vessel equipped with a zirconium dioxide ball. The reaction is performed on a millimole scale and is known for its rapid and user-friendly workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach provides a solvent-free alternative that is beneficial for multi-step procedures. This method is advantageous due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formylsaccharin primarily undergoes formylation reactions. It is used to formylate primary and secondary amines, both aliphatic and aromatic. The reaction is chemoselective, favoring the amino group over the hydroxy group .
Common Reagents and Conditions: The formylation reactions using this compound are typically carried out in tetrahydrofuran (THF) at room temperature. The reactions are rapid and do not require purification, making them highly efficient .
Major Products: The major products of these reactions are N-formylated amines. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
N-Formylsaccharin has a wide range of applications in scientific research:
Chemistry: It is used as a formylating agent in the synthesis of various organic compounds.
Biology: this compound is used in the synthesis of biologically active molecules.
Medicine: The compound is used in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of various industrial chemicals.
Comparaison Avec Des Composés Similaires
N-Formylsaccharin is similar to other acyl-saccharin derivatives such as N-acetylsaccharin and N-propionylsaccharin. it is unique in its ability to introduce formyl groups, which are less commonly
Propriétés
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPIFZSJKLLOLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715600 |
Source


|
| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50978-45-5 |
Source


|
| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
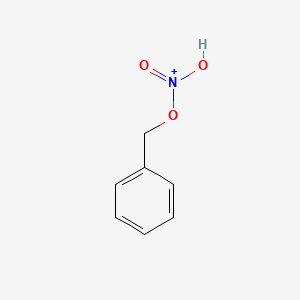
![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)
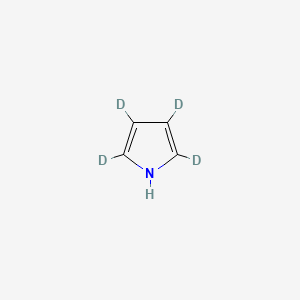
![N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3'-indoline]-2'-carboxamide](/img/structure/B579795.png)
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
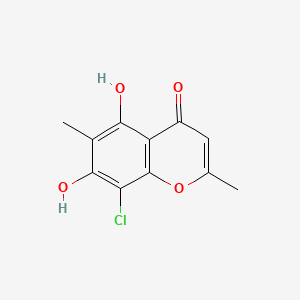
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
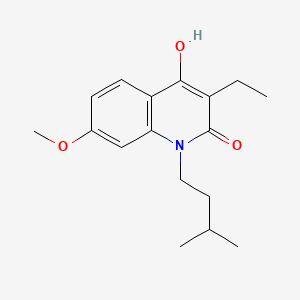
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)
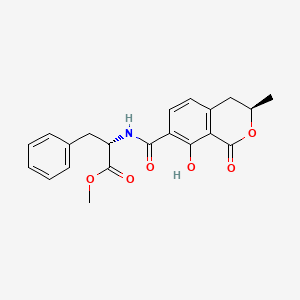


![Acetyl[18]annulene](/img/structure/B579811.png)
